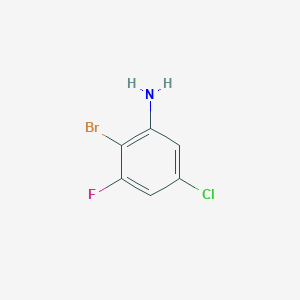

2-Bromo-5-chloro-3-fluoroaniline

Description

Overview of Halogenated Aromatic Amines in Synthetic Organic Chemistry

Halogenated aromatic amines are a class of organic compounds that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aniline (B41778) backbone. Aniline, the simplest aromatic amine, consists of a phenyl group bonded to an amino group. innospk.com The introduction of halogens onto the aromatic ring profoundly influences the molecule's reactivity and physical properties.

The high reactivity of aniline derivatives makes them susceptible to electrophilic substitution reactions. innospk.com The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. chemicalbook.com Halogenation is a common electrophilic aromatic substitution reaction, and by controlling the reaction conditions, chemists can introduce halogen atoms at specific positions on the benzene (B151609) ring. evitachem.com

The presence of halogens serves multiple purposes in synthetic chemistry. Halogen atoms can act as directing groups in subsequent reactions, and their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, makes them invaluable for forming carbon-carbon and carbon-nitrogen bonds. chemicalbook.com Furthermore, halogenation can modulate the biological activity of a molecule, a strategy widely employed in drug discovery to enhance efficacy, metabolic stability, and membrane permeability. hoffmanchemicals.com

Strategic Importance of 2-Bromo-5-chloro-3-fluoroaniline in Advanced Chemical Synthesis

This compound, a tri-substituted aniline, is a specialized building block in advanced chemical synthesis. Its strategic importance lies in the distinct reactivity conferred by the three different halogen atoms and the amino group, which allows for a high degree of control in the stepwise construction of complex molecules. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. chemicalbook.comcresset-group.com

The bromine atom, for instance, is an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine atoms also influence the electronic nature of the aromatic ring and can be involved in other transformations or remain as part of the final molecular structure to modulate its properties. The amino group can be readily modified or used to introduce other functional groups. nih.gov

This multi-functional nature makes this compound a key component in the synthesis of novel compounds with potential biological activities, including anticancer and antimicrobial properties. cresset-group.com Its use allows for the creation of diverse chemical libraries for drug discovery and the development of new materials.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 2091221-95-1 |

| Molecular Formula | C₆H₄BrClFN |

| Molecular Weight | 224.46 g/mol |

Data sourced from Hoffman Fine Chemicals.

Scope and Research Trajectories Pertaining to this compound

The research landscape for this compound is expanding, with a focus on leveraging its unique structure for new applications. Current and future research trajectories include:

Development of Novel Pharmaceuticals: A primary area of investigation is its use as a scaffold for the synthesis of new drug candidates. The aniline structural motif is present in many existing drugs, but can sometimes lead to metabolic instability or toxicity. The specific halogenation pattern of this compound may offer a way to fine-tune the pharmacological properties of new molecules to enhance their safety and efficacy.

Advanced Synthesis Methodologies: Researchers are exploring the use of this compound in developing new synthetic methods. This includes its application in continuous flow chemistry, which can offer more efficient and scalable production of complex molecules. chemicalbook.com

Agrochemicals and Materials Science: Beyond pharmaceuticals, there is potential for its use in creating new agrochemicals and advanced materials. The presence of multiple halogens can impart desirable properties such as increased stability and specific biological or physical characteristics. chemicalbook.com

The future of research on this compound will likely involve its integration into high-throughput synthesis platforms to accelerate the discovery of novel compounds with a wide range of applications. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClFN |

|---|---|

Molecular Weight |

224.46 g/mol |

IUPAC Name |

2-bromo-5-chloro-3-fluoroaniline |

InChI |

InChI=1S/C6H4BrClFN/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 |

InChI Key |

QNLLVXVSXKKKKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)F)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloro 3 Fluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for functionalizing aromatic rings. The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.com The rate of these reactions is highly dependent on the nature of the leaving group, the presence of electron-withdrawing groups (EWGs), and the nucleophile's strength. For aryl halides, the reactivity generally follows the order F > Cl > Br > I. rsc.orgnih.gov This trend is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack, which is often the rate-determining step. youtube.com The presence of EWGs, particularly at positions ortho and para to the leaving group, facilitates the reaction by stabilizing the negatively charged Meisenheimer intermediate. youtube.comyoutube.com

In 2-Bromo-5-chloro-3-fluoroaniline, the reactivity at each halogen-substituted position is uniquely influenced by the electronic effects of the other halogens and the aniline (B41778) amine group.

Reactivity at Bromine-Substituted Positions

The bromine atom is located at the C2 position, ortho to the electron-donating amine group. In SNAr reactions, the carbon-bromine bond is generally less reactive than carbon-fluorine or carbon-chlorine bonds. nih.gov Furthermore, the potent electron-donating resonance effect of the ortho-amine group increases the electron density at this position, significantly reducing its electrophilicity. Consequently, nucleophilic attack at the bromine-substituted C2 position is electronically disfavored and not typically observed under standard SNAr conditions.

Reactivity at Chlorine-Substituted Positions

The chlorine atom is situated at the C5 position, which is para to the amine group. Similar to the ortho position, the para position is strongly affected by the electron-donating resonance of the amine group. This effect substantially increases the electron density at the C5 carbon, rendering it non-electrophilic and thus unreactive toward nucleophiles in an SNAr context. While the C-Cl bond is more reactive than C-Br in principle for SNAr, the deactivating influence of the para-amino group dominates, making substitution at this site unfavorable.

Reactivity at Fluorine-Substituted Positions

The fluorine atom at the C3 position is the most probable site for nucleophilic aromatic substitution in this molecule. Several factors contribute to this enhanced reactivity:

Leaving Group Ability : The carbon-fluorine bond is the most polarized, and fluoride (B91410) is the best leaving group among halogens in many SNAr reactions due to the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic attack. rsc.orgyoutube.com

Electronic Activation : The fluorine atom is meta to the amine group, meaning it is not deactivated by the amine's strong resonance effect. Furthermore, the electron-withdrawing inductive effects of the adjacent bromine atom (at C2) and the chlorine atom (at C4 relative to the fluorine) activate the ring towards nucleophilic attack by helping to stabilize the negative charge of the Meisenheimer intermediate.

Precedent in Similar Systems : In related polyhalogenated aromatic compounds, nucleophilic substitution preferentially occurs at the fluorine-substituted position, especially when activated by other electron-withdrawing substituents. mdpi.com

Therefore, the combination of the inherent reactivity of the C-F bond in SNAr and the electronic activation provided by the other halogens makes the C3 position the primary target for nucleophiles.

Influence of the Aniline Amine Group on SNAr Mechanisms

The aniline amine (-NH₂) group plays a crucial, albeit complex, role in the SNAr reactivity of this compound. Its influence is twofold:

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example, valued for its mild conditions and functional group tolerance. libretexts.orgtcichemicals.com

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura reaction mechanism involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. libretexts.org The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. illinois.edu The reactivity of aryl halides in this step follows the trend I > Br > Cl >> F, which is inversely related to the carbon-halogen bond dissociation energy. illinois.eduresearchgate.net

For this compound, this reactivity trend dictates a high degree of site selectivity:

Reactivity at the Bromine Position : The C-Br bond is the weakest among the carbon-halogen bonds in the molecule, making it the most susceptible to oxidative addition by the palladium catalyst. illinois.edu Consequently, Suzuki-Miyaura coupling occurs selectively at the C2 position. Studies on unprotected ortho-bromoanilines confirm their viability as substrates in this reaction, providing access to a wide range of biaryl compounds. nih.gov The reaction can proceed efficiently even with the free amine group present. nih.govchemicalbook.com

Reactivity at Chlorine and Fluorine Positions : The C-Cl bond is significantly stronger and thus less reactive, while the C-F bond is largely inert under typical Suzuki-Miyaura conditions. This difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the other halogen sites intact for potential subsequent transformations.

The selective coupling at the bromine position makes this compound a valuable building block for the synthesis of complex, highly substituted aromatic structures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

This table presents typical conditions for the Suzuki-Miyaura coupling of aryl bromides, including substrates similar to this compound, with various boronic acid derivatives. The data is compiled from research on unprotected ortho-bromoanilines and related compounds. nih.govresearchgate.net

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | ortho-Bromoaniline derivative | Phenylboronic acid | CataXCium A Pd G3 (2) | K₃PO₄ | Toluene/H₂O | 100 | 97 |

| 2 | ortho-Bromoaniline derivative | 4-Chlorophenylboronic acid | CataXCium A Pd G3 (2) | K₃PO₄ | Toluene/H₂O | 100 | 66 |

| 3 | ortho-Bromoaniline derivative | 4-(Trifluoromethyl)phenylboronic acid | CataXCium A Pd G3 (2) | K₃PO₄ | Toluene/H₂O | 100 | 94 |

| 4 | N-(4-Bromophenyl)furan-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 100 | 83 |

| 5 | N-(4-Bromophenyl)furan-2-carboxamide | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 100 | 72 |

Buchwald-Hartwig Amination and Related C-N Coupling

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. For a polysubstituted haloaniline like this compound, the key challenge and synthetic opportunity lie in the chemoselective functionalization of one C-X bond over another. The reactivity of aryl halides in palladium-catalyzed coupling reactions generally follows the order C-I > C-Br > C-Cl.

In the case of this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond under typical Buchwald-Hartwig conditions. This reactivity difference allows for selective amination at the C2 position (bearing the bromine atom). Studies on similarly substituted scaffolds, such as 6-bromo-2-chloroquinoline (B23617) and 5-bromo-2-chloro-3-fluoropyridine, have demonstrated that palladium-catalyzed amination with various primary and secondary amines occurs preferentially at the C-Br bond. researchgate.netnih.gov For example, using a palladium catalyst like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base (e.g., Cs₂CO₃, NaOtBu), one can selectively couple an amine to the C2 position of the aniline ring, leaving the C-Cl bond intact for potential subsequent transformations. researchgate.netresearchgate.net

This selective C-N bond formation provides a direct route to highly functionalized aniline derivatives, which are valuable precursors for pharmaceuticals and materials.

Sonogashira and Heck Coupling Variants

Similar to C-N coupling, palladium-catalyzed carbon-carbon bond-forming reactions like the Sonogashira and Heck couplings exhibit predictable selectivity based on the nature of the halogen substituent.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org When this compound is subjected to Sonogashira coupling conditions, the reaction is expected to occur exclusively at the more reactive C-Br bond. libretexts.org This allows for the introduction of an alkynyl moiety at the C2 position. Research on related bromo-chloro-substituted heterocycles confirms this selectivity, where Sonogashira coupling proceeds efficiently at the brominated position while the chlorinated site remains untouched. soton.ac.uk This provides a reliable method for synthesizing 2-alkynyl-5-chloro-3-fluoroaniline derivatives.

Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl halide. organic-chemistry.org The reactivity trend (C-Br > C-Cl) holds true for this transformation as well. Therefore, reacting this compound with an alkene (e.g., an acrylate (B77674) or styrene) under Heck conditions (Pd catalyst, base) would lead to the formation of a new C-C bond at the C2 position. rug.nl This selective vinylation is a powerful tool for extending the carbon framework of the molecule.

The chemoselectivity of these coupling reactions is summarized in the table below.

| Coupling Reaction | Reactive Site on this compound | Expected Product Type |

| Buchwald-Hartwig Amination | C2 (Carbon-Bromine bond) | 2-Amino-5-chloro-3-fluoroaniline derivatives |

| Sonogashira Coupling | C2 (Carbon-Bromine bond) | 2-Alkynyl-5-chloro-3-fluoroaniline derivatives |

| Heck Coupling | C2 (Carbon-Bromine bond) | 2-Alkenyl-5-chloro-3-fluoroaniline derivatives |

Mechanistic Aspects of Transition Metal-Catalyzed Coupling

The mechanism for these palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Sonogashira, Heck) generally proceeds through a common catalytic cycle consisting of three fundamental steps: oxidative addition, transmetalation (for Sonogashira) or migratory insertion (for Heck), and reductive elimination. chemistryjournals.netgu.se

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is typically the rate-determining step, and its rate is highly dependent on the C-X bond strength. The weaker C-Br bond (compared to C-Cl) undergoes oxidative addition much more readily, which is the basis for the chemoselectivity observed in the reactions of this compound. mit.edu This step forms a Pd(II) intermediate.

Transmetalation/Insertion: In the Sonogashira reaction, the copper acetylide (formed from the terminal alkyne and Cu(I) salt) undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. wikipedia.org In the Heck reaction, the alkene coordinates to the Pd(II) center and then undergoes migratory insertion into the Pd-C bond. organic-chemistry.org

Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the regeneration of the active Pd(0) catalyst. The two organic fragments on the Pd(II) center couple, and the product is released from the coordination sphere of the metal. chemistryjournals.net

Computational and experimental studies have provided deep insights into these pathways, allowing for the rational design of catalysts and reaction conditions to control outcomes like selectivity and efficiency. mit.edursc.org

Electrophilic Aromatic Substitution (EAS) Reactions

Reactivity of the Aromatic Ring to Electrophiles

The susceptibility of the benzene (B151609) ring in this compound to attack by an electrophile is determined by the net electronic effect of its four substituents. The substituents are an amino group (-NH₂) and three halogens (-F, -Cl, -Br).

Amino Group (-NH₂): This is a powerful activating group. Through resonance, the nitrogen's lone pair donates electron density to the aromatic ring, particularly at the ortho and para positions. rsc.orgchemistrysteps.com This significantly increases the ring's nucleophilicity, making it more reactive towards electrophiles than benzene itself. youtube.com

Halogen Groups (-F, -Cl, -Br): Halogens are deactivating groups. They exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (due to their high electronegativity) but electron-donating through resonance (due to their lone pairs). libretexts.org For halogens, the strong inductive effect outweighs the weaker resonance effect, resulting in a net withdrawal of electron density from the ring and making it less reactive than benzene. libretexts.org

In this compound, the powerful activating effect of the amino group dominates the deactivating effects of the three halogens. Therefore, the ring is considered activated towards electrophilic aromatic substitution, and reactions are expected to proceed more readily than on a trihalogenated benzene ring.

Influence of Halogen and Amino Substituents on EAS

The regiochemical outcome of an EAS reaction is dictated by the directing effects of the existing substituents.

Amino Group (-NH₂): As a strong resonance donor, the amino group is a powerful ortho, para-director. chemistrysteps.comscispace.com It stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack at these positions.

Halogen Groups (-F, -Cl, -Br): Despite being deactivators, halogens are also ortho, para-directors. This is because their resonance-donating effect, although weak, can help stabilize the arenium ion when the attack occurs at the ortho or para positions. libretexts.org

In this compound, the directing effects are as follows:

-NH₂ (at C1): Directs to C2, C4, C6.

-Br (at C2): Directs to C1, C3, C5.

-F (at C3): Directs to C2, C4, C6.

-Cl (at C5): Directs to C1, C3, C6.

The positions on the ring are already substituted except for C4 and C6. The powerful directing effect of the amino group strongly favors substitution at these two vacant positions.

Position C4: This position is para to the strongly activating -NH₂ group and ortho to the -F group.

Position C6: This position is ortho to the -NH₂ group and ortho to the -Cl group.

Between these two, substitution at the C4 position is generally favored. The C6 position is sterically hindered by the adjacent bulky bromine atom at C2 and the chlorine atom at C5. Therefore, electrophiles are most likely to attack the C4 position. Under harsh conditions or with highly reactive electrophiles, some substitution at C6 might be observed. wvu.edu

| Position | Directing Influences | Steric Hindrance | Predicted Reactivity |

| C4 | para to -NH₂, ortho to -F | Low | Major product |

| C6 | ortho to -NH₂, ortho to -Cl | High (from -Br and -Cl) | Minor or no product |

Derivatization at the Amino Group

The amino group of this compound is a key site for chemical modification. It behaves as a typical aromatic amine and can undergo a variety of nucleophilic reactions. evitachem.com

Common derivatizations include:

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides (e.g., acetyl chloride) in the presence of a base to form the corresponding amide. chemicalbook.com This transformation is often used as a protecting strategy to moderate the high reactivity of the aniline during other reactions, such as nitration or aggressive halogenation. The resulting acetamide (B32628) is still an ortho, para-director but is less activating than the free amine, which can prevent over-substitution. chemistrysteps.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides.

Urea and Thiourea Formation: The amine can react with isocyanates to form ureas or with isothiocyanates to form thioureas. For instance, treatment with thiophosgene (B130339) can convert the amine to an isothiocyanate, a versatile intermediate for further synthesis. chemicalbook.com

Diazotization: The primary amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. evitachem.com This diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -H, -OH, -CN, halogens) via Sandmeyer or related reactions, further expanding the synthetic utility of the parent molecule.

These derivatizations are crucial for building more complex molecular architectures from the this compound scaffold.

Acylation and Sulfonylation Reactions

The amino group of this compound serves as a primary site for nucleophilic attack on electrophilic acylating and sulfonylating agents. These reactions lead to the formation of corresponding amides and sulfonamides, which are important intermediates in medicinal chemistry and materials science.

Acylation Reactions:

Acylation of anilines is a fundamental transformation typically achieved using acyl chlorides or anhydrides in the presence of a base. For this compound, the reaction proceeds via the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. The presence of electron-withdrawing halogen substituents on the aromatic ring decreases the nucleophilicity of the amino group compared to unsubstituted aniline. Consequently, more forcing reaction conditions or the use of a catalyst may be required to achieve efficient acylation. For instance, the related compound 2-bromo-5-chloroaniline (B1280272) can be acylated with 3-(3-Chlorophenyl)-2-(3-methoxyphenyl) propanoic acyl chloride to produce an amide intermediate for chiral 3-aryl-3-benzyloxindoles. chemicalbook.com

| Acylating Agent | Product | Reaction Conditions | Reference |

| Acetyl chloride | N-(2-bromo-5-chloro-3-fluorophenyl)acetamide | Typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an inert solvent. | General knowledge |

| Benzoyl chloride | N-(2-bromo-5-chloro-3-fluorophenyl)benzamide | Similar conditions to acetyl chloride. | General knowledge |

Sulfonylation Reactions:

Similarly, sulfonylation involves the reaction of the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, to form a sulfonamide. These reactions are also typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are often stable, crystalline solids. The synthesis of sulfonamides from anilines and sulfonyl chlorides is a well-established method, though it can be challenging for less nucleophilic anilines.

| Sulfonylating Agent | Product | Reaction Conditions | Reference |

| p-Toluenesulfonyl chloride | N-(2-bromo-5-chloro-3-fluorophenyl)-4-methylbenzenesulfonamide | Presence of a base (e.g., pyridine) in a suitable solvent. | General knowledge |

| Methanesulfonyl chloride | N-(2-bromo-5-chloro-3-fluorophenyl)methanesulfonamide | Similar conditions to p-toluenesulfonyl chloride. | General knowledge |

Formation of Imines and Related Derivatives

The reaction of this compound with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The reaction is typically acid-catalyzed and reversible. masterorganicchemistry.comyoutube.com

The rate and equilibrium of imine formation can be significantly influenced by the steric hindrance around the amino group. In the case of this compound, the presence of a bromine atom in the ortho position can sterically hinder the approach of the amine to the carbonyl group, potentially requiring longer reaction times or the use of specific catalysts to drive the reaction to completion. researchgate.net

| Carbonyl Compound | Imine Product | Mechanistic Steps |

| Benzaldehyde | (E)-N-(benzylidene)-2-bromo-5-chloro-3-fluoroaniline | 1. Nucleophilic attack of the amine on the carbonyl carbon. 2. Proton transfer to form a carbinolamine intermediate. 3. Protonation of the hydroxyl group. 4. Elimination of water to form an iminium ion. 5. Deprotonation to yield the imine. libretexts.org |

| Acetone | N-(propan-2-ylidene)-2-bromo-5-chloro-3-fluoroaniline | Same as above. libretexts.org |

Diazo Reactions and Subsequent Transformations

The primary amino group of this compound allows for its conversion into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. evitachem.com The resulting aryl diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. evitachem.comwikipedia.orgnih.govorganic-chemistry.orgbyjus.com

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens, cyano, and hydroxyl groups, often with the use of a copper(I) salt as a catalyst. wikipedia.orgnih.govorganic-chemistry.orgbyjus.com This provides a powerful synthetic route to a diverse array of substituted aromatic compounds that might be difficult to prepare by other means.

Examples of Subsequent Transformations:

| Reagent | Product | Reaction Type |

| Copper(I) chloride (CuCl) | 1-bromo-2,4-dichloro-5-fluorobenzene | Sandmeyer reaction wikipedia.orgnih.govorganic-chemistry.orgbyjus.com |

| Copper(I) bromide (CuBr) | 1,4-dibromo-2-chloro-5-fluorobenzene | Sandmeyer reaction evitachem.comwikipedia.orgnih.govorganic-chemistry.orgbyjus.com |

| Copper(I) cyanide (CuCN) | 2-bromo-5-chloro-3-fluorobenzonitrile | Sandmeyer reaction wikipedia.orgnih.govorganic-chemistry.orgbyjus.com |

| Potassium iodide (KI) | 1-bromo-4-chloro-2-fluoro-5-iodobenzene | Sandmeyer-type reaction |

| Water (H₂O), heat | 2-bromo-5-chloro-3-fluorophenol | Hydrolysis of diazonium salt |

| Hypophosphorous acid (H₃PO₂) | 1-bromo-4-chloro-2-fluorobenzene | Reduction of diazonium salt |

A similar compound, 3,5-dichloro-4-fluoroaniline, undergoes diazotization followed by a Sandmeyer reaction with cuprous bromide to yield 5-bromo-1,3-dichloro-2-fluorobenzene. google.com

Oxidation and Reduction Pathways of this compound

Oxidation:

The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For a polyhalogenated aniline like this compound, oxidation could potentially lead to the corresponding nitroso or nitro compound. However, the presence of electron-withdrawing halogen substituents can make the aromatic ring less susceptible to oxidation. The amino group itself can be a site of oxidation. Specific oxidation pathways for this compound are not extensively detailed in the available literature, but general principles of aniline oxidation would apply. The oxidation of the amino group of 5-bromo-3-chloro-2-fluoroaniline (B1380735) can form nitro compounds.

Reduction:

The reduction of this compound would primarily target the aromatic ring or the halogen substituents. Catalytic hydrogenation at high pressures and temperatures, or with potent catalysts, could potentially lead to dehalogenation, sequentially removing the bromine, chlorine, and fluorine atoms. The ease of dehalogenation typically follows the order I > Br > Cl > F.

Conversely, the synthesis of this compound itself is often achieved through the reduction of a precursor nitro compound, 2-bromo-5-chloro-3-fluoronitrobenzene. evitachem.com This reduction can be carried out using various reducing agents, such as tin chloride or iron powder in acidic media, or through catalytic hydrogenation. evitachem.comgoogle.com The selective reduction of the nitro group in the presence of multiple halogen substituents is a key step in its synthesis. evitachem.com

| Reaction Type | Precursor/Substrate | Reagent(s) | Product |

| Synthesis via Reduction | 2-bromo-5-chloro-3-fluoronitrobenzene | SnCl₂/HCl or Fe/HCl | This compound evitachem.com |

| Synthesis via Reduction | 2-bromo-5-fluoronitrobenzene | Raney Nickel, H₂ | 2-bromo-5-fluoroaniline (B94856) google.com |

Stereochemical Considerations in Reactions of this compound

As this compound is an achiral molecule, stereochemical considerations primarily arise in its reactions with chiral reagents or when its reactions lead to the formation of new chiral centers.

If this compound reacts with a chiral reagent, such as a chiral acyl chloride or a chiral aldehyde, the products will be a mixture of diastereomers. These diastereomers will have different physical properties and can potentially be separated by techniques such as chromatography or crystallization. The steric and electronic properties of the substituted aniline ring may influence the diastereoselectivity of such reactions, favoring the formation of one diastereomer over the other. rsc.orgbeilstein-journals.org

In reactions where a new chiral center is created, for example, through the addition of a nucleophile to an imine derived from this compound, the product will be a racemic mixture if no chiral influence is present. However, the use of a chiral catalyst or auxiliary can induce enantioselectivity, leading to the preferential formation of one enantiomer. The bulky and electronically distinct substituents on the aniline ring could play a role in the stereochemical outcome of such asymmetric transformations. msu.edunih.gov

Spectroscopic and Structural Characterization of 2 Bromo 5 Chloro 3 Fluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework and the specific environments of other magnetically active nuclei, such as fluorine.

The ¹H NMR spectrum of 2-bromo-5-chloro-3-fluoroaniline is expected to exhibit distinct signals corresponding to the aromatic protons and the amine group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen and amine substituents. Electronegative atoms like fluorine and chlorine, along with bromine, deshield the aromatic protons, causing their signals to appear at lower fields (higher ppm values) compared to unsubstituted benzene (B151609). libretexts.org

The aromatic region will likely show two signals for the two non-equivalent aromatic protons. The proton at the C6 position, being ortho to the bromine and meta to the amine group, and the proton at the C4 position, situated between the fluorine and chlorine atoms, will have distinct chemical shifts and coupling patterns. The amine group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. In some cases, these protons may undergo exchange with the solvent, leading to a very broad signal or no observable signal at all.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.0 - 7.5 | Doublet of doublets (dd) |

| H-6 | 6.8 - 7.3 | Doublet of doublets (dd) |

| -NH₂ | 3.5 - 5.0 | Broad singlet |

Note: The predicted chemical shifts are based on general principles and data from analogous halogenated anilines. Actual experimental values may vary.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached substituents.

The carbon atoms directly bonded to the electronegative halogen atoms (C2, C3, and C5) will be deshielded and appear at lower fields. The carbon attached to the fluorine atom (C3) will also exhibit splitting due to carbon-fluorine coupling (¹JC-F), a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. researchgate.net The carbon atom bonded to the amino group (C1) will also have a characteristic chemical shift. The effects of the substituents on the chemical shifts in substituted benzenes are generally found to be additive. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 140 - 150 |

| C2 | 110 - 120 |

| C3 | 150 - 160 (d, ¹JC-F ≈ 240-260 Hz) |

| C4 | 120 - 130 |

| C5 | 125 - 135 |

| C6 | 115 - 125 |

Note: The predicted chemical shifts are based on empirical calculations and data from similar halogenated aromatic compounds. rsc.orgmdpi.com Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom in a molecule. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this technique particularly informative. alfa-chemistry.com The chemical shift of the fluorine atom in this compound is expected to be influenced by the other substituents on the aromatic ring. The presence of the ortho-bromo and meta-chloro and amino groups will affect the electronic environment of the fluorine atom, resulting in a specific chemical shift. The signal for the fluorine atom will likely appear as a multiplet due to coupling with the adjacent aromatic protons. The large chemical shift range of ¹⁹F NMR makes it a powerful tool for distinguishing between different fluorinated compounds and for studying electronic effects within a molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to identify which protons are adjacent to each other on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the signals for the C4-H4 and C6-H6 pairs. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful for assigning the quaternary carbons (C1, C2, C3, and C5) by observing their correlations with the aromatic protons. youtube.com

Together, these 2D NMR experiments provide a comprehensive picture of the molecular connectivity, confirming the substitution pattern on the aniline (B41778) ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of their chemical bonds.

The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Vibrations: The amine group will give rise to characteristic N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. Primary amines usually show two bands in this region, corresponding to the symmetric and asymmetric stretching modes. msu.edu The N-H bending vibration is expected in the range of 1590-1650 cm⁻¹.

C-N Vibrations: The C-N stretching vibration for aromatic amines is typically observed in the 1250-1360 cm⁻¹ region. msu.edu

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

C-Halogen Vibrations: The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-F stretching vibration is expected in the range of 1100-1300 cm⁻¹. The C-Cl and C-Br stretching vibrations occur at lower frequencies, typically in the 600-800 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimental IR and Raman bands.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| N-H Bend | 1590 - 1650 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1360 |

| C-F Stretch | 1100 - 1300 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Conformation Analysis through Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and FT-Raman techniques, serves as a powerful tool for the conformational analysis of substituted anilines. The vibrational frequencies of the molecule are sensitive to its geometry, allowing for the identification of stable conformers. These experimental methods are often complemented by computational approaches, such as Density Functional Theory (DFT), which can predict molecular structures and their corresponding vibrational spectra.

While specific experimental spectra for this compound are not extensively detailed in the available literature, a comprehensive study on the closely related isomer, 2-bromo-6-chloro-4-fluoroaniline (B1268482) (BCFA), offers significant insights. researchgate.net In that research, FTIR and FT-Raman spectra were recorded and the vibrational wavenumbers were computed using DFT (B3LYP level). researchgate.net The assignments for key vibrational modes, supported by potential energy distribution (PED) analysis, provide a reliable model for understanding the vibrational characteristics of this compound.

The orientation of the amine (-NH₂) group relative to the halogen substituents is a key conformational feature. For halogen-substituted anilines, intramolecular hydrogen bonding between an amine hydrogen and an ortho-halogen can influence the conformational preference. umanitoba.ca In 2-fluoroaniline (B146934), for example, a weak N-H···F hydrogen bond contributes to the stabilization of the structure. umanitoba.ca Similar interactions are expected to play a role in the conformational landscape of this compound.

Table 1: Selected Vibrational Mode Assignments for a Halogenated Aniline Isomer (BCFA) Data extrapolated from studies on 2-bromo-6-chloro-4-fluoroaniline researchgate.net

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretching | ~3400-3500 | ~3400-3500 | Asymmetric and symmetric stretching of the amine group. |

| C-H Stretching | ~3000-3100 | ~3000-3100 | Aromatic ring C-H stretching vibrations. |

| C-C Stretching | ~1400-1650 | ~1400-1650 | Benzene ring skeletal vibrations. researchgate.net |

| N-H Bending | ~1600-1650 | Not prominent | Scissoring motion of the amine group. |

| C-F Stretching | ~1200-1300 | ~1200-1300 | Vibration involving the carbon-fluorine bond. |

| C-Cl Stretching | ~600-800 | ~600-800 | Vibration involving the carbon-chlorine bond. |

| C-Br Stretching | ~500-650 | ~500-650 | Vibration involving the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). enovatia.com This precision allows for the unambiguous determination of a molecule's elemental formula. While nominal mass spectrometry measures mass to the nearest integer, HRMS can distinguish between different ions that have the same nominal mass but different chemical formulas. nih.gov

For this compound, the molecular formula is C₆H₄BrClFN. hoffmanchemicals.com The monoisotopic mass, calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N), is 222.91997 Da. nih.gov An HRMS measurement yielding a mass value this precise would confirm the elemental composition and help differentiate the compound from other potential isomers or impurities.

Fragmentation Patterns and Structural Information

In mass spectrometry, the molecular ion (M⁺˙) of this compound undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint that helps to confirm the molecule's structure. For halogenated aromatic compounds, fragmentation is often initiated by the cleavage of the carbon-halogen bonds. youtube.com

Key characteristics in the mass spectrum of this compound would include:

Isotopic Peaks: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens. docbrown.info The molecular ion region would show a cluster of peaks at M, M+2, and M+4.

Halogen Loss: Cleavage of the C-Br and C-Cl bonds is a common fragmentation pathway, leading to peaks corresponding to the loss of Br˙ (m/z -79 or -81) and Cl˙ (m/z -35 or -37) radicals.

Amine-Related Fragmentation: Aromatic amines can lose a hydrogen cyanide (HCN) molecule (m/z -27) from the ring, a characteristic fragmentation for anilines. researchgate.net

Table 2: Hypothetical Fragmentation Data for this compound

| m/z Value (for ⁷⁹Br, ³⁵Cl) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 223 | [C₆H₄⁷⁹Br³⁵ClFN]⁺˙ | Molecular Ion (M⁺˙) |

| 144 | [M - Br]⁺ | Loss of a bromine radical |

| 188 | [M - Cl]⁺ | Loss of a chlorine radical |

| 196 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the aromatic system |

| 109 | [M - Br - Cl]⁺ | Loss of both bromine and chlorine radicals |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Analysis for Solid-State Structure

Single-crystal X-ray analysis provides an atomic-resolution map of a molecule's structure in the solid state, revealing how molecules pack together and interact with their neighbors. To date, a specific single-crystal X-ray structure for this compound has not been reported in the peer-reviewed literature.

However, analysis of related structures, such as other halogenated anilines, allows for a well-founded prediction of its solid-state characteristics. researchgate.net The crystal packing would likely be dominated by a combination of intermolecular interactions, including:

Hydrogen Bonding: N-H···N or N-H···X (where X is a halogen) hydrogen bonds between adjacent molecules are expected to be a primary organizing force.

Halogen Bonds: Interactions involving the electron-deficient region on one halogen atom and a nucleophilic region on another atom (like N or another halogen) can also influence the crystal packing arrangement.

Bond Lengths, Bond Angles, and Torsional Angles

Without a solved crystal structure for this compound, precise experimental values for its bond lengths, angles, and torsions are unavailable. However, typical values can be reliably inferred from crystallographic data of structurally similar compounds. DFT calculations, such as those performed on the isomer BCFA, also provide theoretical geometric parameters that show good agreement with experimental values for related molecules. researchgate.net

Table 3: Expected Bond Parameters for this compound Based on Analogous Structures Values are typical and derived from literature on related halogenated aromatic compounds. umanitoba.ca

| Parameter | Typical Value | Notes |

|---|---|---|

| C-Br Bond Length | ~1.89 - 1.91 Å | Standard length for a C-Br bond on an aromatic ring. |

| C-Cl Bond Length | ~1.73 - 1.75 Å | Standard length for a C-Cl bond on an aromatic ring. |

| C-F Bond Length | ~1.34 - 1.36 Å | The C-F bond is the shortest and strongest carbon-halogen bond. |

| C-N Bond Length | ~1.38 - 1.42 Å | Typical for an aniline-type C-N bond. |

| C-C-C Bond Angle | ~118 - 122° | Slightly distorted from the ideal 120° of a perfect hexagon due to substituent effects. researchgate.net |

| C-C-N Bond Angle | ~119 - 121° | The angle of the amine group attachment to the ring. |

| H-N-H Bond Angle | ~110 - 114° | Reflects the sp² to sp³ character of the nitrogen atom. |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces, which in turn governs the macroscopic properties of the crystalline material. For halogenated anilines such as this compound, the nature and directionality of these interactions are particularly nuanced due to the presence of multiple functional groups capable of acting as hydrogen bond donors and acceptors, as well as halogen bond donors. While specific crystallographic data for this compound is not publicly available, a detailed understanding of its probable intermolecular interactions and crystal packing can be inferred from studies of structurally related compounds.

The primary intermolecular interactions expected to play a crucial role in the crystal structure of this compound are hydrogen bonds originating from the amine group and halogen bonds involving the bromine and chlorine atoms. The fluorine atom, being a poor halogen bond donor, is more likely to participate in weak hydrogen bonds. acs.org

Hydrogen Bonding: The amine group (-NH₂) is a classic hydrogen bond donor. In the solid state, it is anticipated to form N-H···N hydrogen bonds, creating chains or dimeric motifs that are common in the crystal structures of anilines. For instance, in the crystal structure of 4-bromo-2-chloroaniline, molecules are linked by intermolecular N-H···N and weak N-H···Br hydrogen bonds, which generate sheet-like structures. researchgate.net The presence of multiple halogen substituents on the aromatic ring can influence the acidity of the N-H protons and the basicity of the nitrogen atom, thereby modulating the strength of these hydrogen bonds.

Halogen Bonding: Halogen bonding is a significant directional interaction in which a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a Lewis base (halogen bond acceptor). The strength of halogen bonding generally follows the trend I > Br > Cl > F. acs.org

In this compound, the bromine atom is the most probable halogen bond donor. It can form Br···N, Br···O (if co-crystallized with an oxygen-containing species), or potentially Br···Cl or Br···F interactions. Studies on perhalogenated anilines have shown that they can act as bifunctional donors of both hydrogen and halogen bonds. acs.org For example, in cocrystals of 2,3,5,6-tetrafluoro-4-bromoaniline with nitrogen-containing acceptors, both N-H···N hydrogen bonds and Br···N halogen bonds were observed. acs.org The competition and cooperativity between hydrogen and halogen bonding are critical in determining the final supramolecular assembly.

The chlorine atom can also participate in halogen bonding, though these interactions are generally weaker than those involving bromine. The relative orientation of the molecules in the crystal will determine whether C-Br···N/Cl or C-Cl···N/Br interactions are favored. The likelihood of forming C-X···π interactions follows the order I > Br > Cl >> F, suggesting that the bromine atom in this compound could also engage in interactions with the π-system of adjacent aromatic rings. researchgate.net

The planarity of the aniline ring can be influenced by intramolecular interactions, such as the previously mentioned N-H···F hydrogen bond, which in turn affects how the molecules pack. ucla.edu The interplay between face-to-face π-stacking of the aromatic rings and the directional hydrogen and halogen bonds will be a key determinant of the crystal lattice. In some halogenated porphyrins, for example, the crystal packing is significantly affected by the halogen type, with motifs ranging from face-to-face stacking to tilted edge-on interactions. beilstein-journals.org

A summary of the probable intermolecular interactions in the crystal structure of this compound is presented in the table below, based on findings from related halogenated compounds.

| Interaction Type | Donor | Acceptor | Probable Role in Crystal Structure |

| Hydrogen Bond | N-H | N | Formation of primary structural motifs (chains, dimers) |

| Hydrogen Bond | N-H | Br | Secondary interactions contributing to sheet formation researchgate.net |

| Hydrogen Bond | N-H | F/Cl | Potential intramolecular and intermolecular contacts influencing conformation and packing ucla.eduresearchgate.net |

| Hydrogen Bond | C-H | F/Cl | Weak interactions contributing to overall lattice stability nih.gov |

| Halogen Bond | C-Br | N/O/Cl/F | Directional interactions influencing supramolecular assembly acs.orgacs.org |

| Halogen Bond | C-Cl | N/O/Br/F | Weaker directional interactions contributing to packing acs.org |

| π-Interactions | Aromatic Ring (π) | C-Br/C-Cl | Interactions with the π-system of adjacent molecules researchgate.net |

| π-π Stacking | Aromatic Ring (π) | Aromatic Ring (π) | Face-to-face or offset stacking contributing to packing efficiency beilstein-journals.org |

Computational and Theoretical Investigations of 2 Bromo 5 Chloro 3 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world at the electronic level. These methods are used to determine the optimized geometry and electronic structure of molecules.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. This "optimized geometry" is crucial for understanding a molecule's stability and reactivity. The process involves sophisticated algorithms that iteratively adjust the positions of the atoms until the forces on each atom are minimized.

For halogenated anilines, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, if available, to validate the computational model.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), provide a detailed description of the electronic structure of a molecule, including the energies and shapes of molecular orbitals. While computationally more intensive than DFT, ab initio methods can offer a high level of accuracy for various molecular properties.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical and physical properties. Analyses of the frontier molecular orbitals, charge distribution, and molecular electrostatic potential provide a comprehensive picture of a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Charge Distribution and Mulliken Population Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from the results of quantum chemical calculations. This analysis provides insight into the distribution of electrons among the atoms, which is fundamental to understanding the molecule's polarity and the nature of its chemical bonds. The charge distribution can help in identifying which atoms are likely to be sites of nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution around a molecule. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. This provides a visual guide to the reactive sites of a molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization

For 2-Bromo-5-chloro-3-fluoroaniline, NBO analysis would focus on interactions such as those between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals of the benzene (B151609) ring. Significant delocalization is expected from the π-orbitals of the phenyl ring and the lone pair electrons of the amine group (NH₂). The analysis would quantify hyperconjugative and conjugative interactions, providing insight into the electronic landscape of the molecule.

Table 1: Hypothetical NBO Analysis for this compound This table illustrates the type of data generated from an NBO analysis. The values are representative examples and not actual computed data for this molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N | π*(C-C) | High | π-conjugation |

| π (C=C) | π*(C=C) | Moderate | Intramolecular charge transfer |

| LP (1) Br | σ*(C-C) | Low | Hyperconjugation |

| LP (1) Cl | σ*(C-C) | Low | Hyperconjugation |

Vibrational Spectroscopy Simulations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is fundamental for identifying molecular structures and functional groups. Computational simulations are essential for assigning the observed vibrational bands to specific molecular motions.

Theoretical Prediction of IR and Raman Spectra

Theoretical vibrational spectra are typically calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional combined with a basis set such as 6-311++G(d,p). researchgate.net These calculations, performed on the optimized molecular geometry of this compound, would yield a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

The predicted spectra serve as a powerful tool for interpreting experimental data. Key vibrational modes for this molecule would include:

N-H stretching and bending modes from the amine group.

C-H stretching, and in-plane and out-of-plane bending modes of the aromatic ring.

C-C stretching vibrations within the benzene ring.

Vibrations corresponding to the C-Br, C-Cl, and C-F bonds.

Comparison of Computational and Experimental Vibrational Data

A direct comparison between theoretical and experimental vibrational data is crucial for validating the computational model. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental results. researchgate.net

Once scaled, the calculated frequencies can be confidently assigned to the bands observed in experimental FTIR and FT-Raman spectra. The close match between scaled theoretical and experimental wavenumbers confirms the accuracy of both the structural parameters and the force field determined by the calculation.

Table 2: Illustrative Comparison of Vibrational Data for this compound This table is a template showing how computational and experimental data would be compared. Specific vibrational frequencies for this molecule require dedicated study.

| Vibrational Mode Assignment | Experimental Wavenumber (cm⁻¹) | Scaled Theoretical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | (Not Available) | (Calculated Value) |

| N-H Symmetric Stretch | (Not Available) | (Calculated Value) |

| Aromatic C-H Stretch | (Not Available) | (Calculated Value) |

| C=C Ring Stretch | (Not Available) | (Calculated Value) |

| N-H Scissoring | (Not Available) | (Calculated Value) |

| C-F Stretch | (Not Available) | (Calculated Value) |

| C-Cl Stretch | (Not Available) | (Calculated Value) |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is invaluable for investigating the pathways of chemical reactions, providing insights into reaction feasibility and kinetics that complement experimental studies.

Transition State Analysis

For any proposed chemical transformation involving this compound, such as electrophilic substitution or coupling reactions, computational methods can be used to locate the transition state (TS). The TS is the highest energy point on the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

The geometry of the TS is optimized, and a frequency calculation is performed. A true first-order saddle point (i.e., a transition state) is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product.

Energy Profiles of Chemical Transformations

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides critical thermodynamic and kinetic information. The difference in energy between the reactants and products determines whether a reaction is exothermic or endothermic, while the difference in energy between the reactants and the transition state defines the activation energy (Ea). A lower activation energy implies a faster reaction rate. Such profiles are essential for understanding reaction mechanisms and predicting the most likely reaction pathways.

Table 3: Example Energy Profile for a Hypothetical Reaction This table demonstrates the relative energies that would be calculated to build a reaction profile. The values are for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State | Highest energy structure along the reaction path | +25.0 |

Advanced Theoretical Parameters

Advanced theoretical parameters, such as those related to non-linear optical (NLO) properties and molecular dynamics, are crucial for understanding the potential of a molecule in materials science and pharmacology. These parameters are typically determined using computational quantum mechanical methods.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which can lead to phenomena such as frequency doubling of light. analis.com.my The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the ease with which its electron cloud can be distorted by an electric field. This distortion is quantified by the polarizability (α) and the hyperpolarizabilities (β, γ, etc.).

The first hyperpolarizability (β), a tensor quantity, is of particular interest as it governs the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). rug.nl Molecules with large β values are sought after for applications in optoelectronics and photonics. researchgate.net

Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the NLO properties of molecules. mq.edu.aubohrium.com These calculations can provide valuable insights into how the molecular structure influences the NLO response. For aniline (B41778) derivatives, the nature and position of substituents on the aromatic ring play a critical role in determining the magnitude of the first hyperpolarizability. mq.edu.auresearchgate.net

In the case of this compound, the presence of three different halogen substituents (bromine, chlorine, and fluorine) and an amino group on the benzene ring creates a complex electronic environment. The amino group (-NH₂) acts as an electron-donating group, while the halogens are generally considered electron-withdrawing groups through the inductive effect, although they can also act as weak electron donors through resonance. sci-hub.se This push-pull electronic character is a key feature for enhancing NLO activity.

Studies on other halogenated anilines have shown that the magnitude of the first hyperpolarizability is sensitive to the specific halogen and its position. For instance, a study on di- and para-halogenated anilines revealed that 2,5-dibromo-aniline (DBA), 2,5-difluoro-aniline (DFA), and para-chloro-aniline (PCA) exhibited an enhanced first hyperpolarizability compared to aniline itself. bohrium.com The β values obtained from DFT methods were noted to be higher than those from Hartree-Fock (HF) and MP2 methods. bohrium.com

To illustrate the range of first hyperpolarizability values in related compounds, the following table presents data from theoretical studies on various substituted anilines. It is important to note that these values are highly dependent on the computational method and basis set used.

| Compound | Computational Method | First Hyperpolarizability (βtot) (a.u.) |

|---|---|---|

| p-nitroaniline | DFT | Value larger than experimental by a factor of 2.0 |

| o-Cl benzaldehyde | DFT/B3LYP/6-31G'(d,p) | 155.86 × 10⁻³⁰ cm⁵/esu |

| m-Cl benzaldehyde | DFT/B3LYP/6-31G'(d,p) | 240.86 × 10⁻³⁰ cm⁵/esu |

| p-Cl benzaldehyde | DFT/B3LYP/6-31G'(d,p) | 820.22 × 10⁻³⁰ cm⁵/esu |

| Complex C (ruthenium-azobenzene) | DFT | 12414.87 x10⁻³⁰ esu |

For this compound, a theoretical investigation would involve optimizing its molecular geometry and then calculating the components of the first hyperpolarizability tensor using a suitable level of theory, such as DFT with a functional like B3LYP and a sufficiently large basis set. researchgate.netmdpi.com The results would shed light on the potential of this molecule for NLO applications.

As of now, there are no specific molecular dynamics (MD) simulation studies published for this compound. However, MD simulations are a powerful computational technique that could be applied to investigate the behavior of this molecule in various environments.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This allows for the study of dynamic processes, such as conformational changes, diffusion, and interactions with other molecules like solvents or biological macromolecules.

For this compound, MD simulations could be employed to:

Study its solvation properties: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can analyze the structure of the solvation shell, the dynamics of solvent exchange, and calculate thermodynamic properties like the free energy of solvation. This is particularly relevant for understanding its behavior in solutions. bohrium.com

Investigate its interaction with surfaces: MD simulations can model the adsorption and orientation of the molecule on different material surfaces, which is important for applications in materials science and catalysis.

Explore its potential as a drug candidate: If the molecule were being considered for a pharmaceutical application, MD simulations could be used to study its binding to a target protein, providing insights into the binding affinity and the stability of the protein-ligand complex.

A typical MD simulation would involve defining a force field that describes the potential energy of the system as a function of the atomic coordinates. The system would then be simulated for a certain period, and the resulting trajectories of all atoms would be analyzed to extract the desired properties.

2 Bromo 5 Chloro 3 Fluoroaniline As a Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Heterocyclic Systems

2-Bromo-5-chloro-3-fluoroaniline is a highly functionalized aromatic compound that serves as a valuable starting material for constructing complex heterocyclic molecules. Its utility stems from the specific arrangement of its functional groups: an activating amino group and three different halogen atoms (bromine, chlorine, and fluorine) on the benzene (B151609) ring. evitachem.com This unique substitution pattern allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and organic synthesis. evitachem.com The amino group can act as a nucleophile or be converted into other functional groups, while the halogens provide specific sites for cross-coupling and substitution reactions.

Formation of Pyridines and Pyrimidines

While direct, single-step syntheses of pyridines and pyrimidines from this compound are not commonly detailed, its structural motif is integral to the synthesis of more complex fused heterocyclic systems containing pyridine (B92270) or pyrimidine (B1678525) rings. For instance, anilines are fundamental precursors in condensation reactions, such as the Friedländer annulation, which combines an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group to form quinolines (a fused pyridine system). The specific halogenation pattern of this compound is carried into the final product, yielding a highly substituted quinoline (B57606) or related heterocycle.

Furthermore, substituted anilines are employed in the construction of pyrimidinone rings through reactions with β-ketoesters or similar synthons. nih.gov The resulting poly-halogenated pyrimidinones (B12756618) can serve as scaffolds for further chemical diversification, with applications in antiviral drug discovery. nih.gov The strategic placement of the bromine, chlorine, and fluorine atoms influences the electronic properties and reactivity of the final heterocyclic system.

Synthesis of Indoles and Other Nitrogen-Containing Rings

The synthesis of substituted indoles and other nitrogen-containing heterocycles is a prominent application of this compound. beilstein-archives.orgnih.gov It serves as a key intermediate in the production of the antitumor agent Phortress (NSC 710305). evitachem.comgoogle.com Phortress is a benzothiazole (B30560) derivative whose mechanism involves metabolic activation within cancer cells to form DNA adducts, leading to apoptosis. nih.govresearchgate.net The synthesis of the core benzothiazole structure relies on precursors derived from functionalized anilines like this compound.

Classic indole (B1671886) syntheses, such as the Fischer, Bischler, or Larock methods, can utilize highly substituted anilines to generate complex indole products. The presence of halogens on the aniline (B41778) ring, as in this compound, is advantageous as these halogens are retained in the final indole product. This allows for subsequent modifications, such as the introduction of new substituents through cross-coupling reactions, to build molecules with desired biological activities. beilstein-archives.org

Building Block for Multifunctional Aromatic Scaffolds

The distinct reactivity of the different halogen atoms on this compound, combined with the versatility of the amino group, makes it an excellent building block for creating elaborate, multifunctional aromatic structures.

Incorporation into Biaryl Compounds via Cross-Coupling

The bromine atom at the 2-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov This reaction enables the formation of a new carbon-carbon bond between the aniline ring and another aromatic or heteroaromatic ring (typically from an organoboron compound), producing a biaryl structure. nih.govnih.gov Such reactions are fundamental in modern organic synthesis for creating complex molecules from simpler precursors. researchgate.net

The resulting biaryl compounds retain the chlorine, fluorine, and amino groups, which can be used for subsequent chemical modifications. This allows for the systematic construction of diverse molecular libraries for screening in drug discovery and materials science. The operational simplicity and tolerance for various functional groups make the Suzuki-Miyaura coupling a robust method for this purpose. nih.gov

| Reaction Data: Suzuki-Miyaura Cross-Coupling | |

| Substrate | This compound |

| Reactive Site | C-Br bond at position 2 |

| Typical Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) nih.govnih.gov |

| Coupling Partner | Arylboronic acids or esters |

| Product | 2-Aryl-5-chloro-3-fluoroaniline |

| Significance | Forms a C-C bond, creating a biaryl scaffold. |

Synthesis of Polyhalogenated Derivatives with Controlled Substitutions

The amino group of this compound can be chemically transformed to introduce additional functional groups with high regioselectivity. A key method is the Sandmeyer reaction, where the amino group is first converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. This diazonium group can then be replaced by a wide range of substituents, including other halogens (Cl, Br, I) or a cyano group.

This process allows for the creation of tetra-substituted benzene derivatives where the identity and position of each halogen are precisely controlled. For example, diazotization followed by reaction with potassium iodide would yield 2-bromo-5-chloro-3-fluoro-1-iodobenzene. These highly halogenated compounds are valuable as intermediates in synthesis and as building blocks for materials where halogen bonding and electronic effects are important. nih.gov

| Transformation via Diazotization (Sandmeyer Reaction) | |

| Starting Group | Amino (-NH₂) |

| Intermediate | Diazonium salt (-N₂⁺) |

| Reagents | 1. NaNO₂, Acid (e.g., HBr) 2. Copper(I) salt (e.g., CuBr, CuCl, CuCN) or KI |

| Potential Products | - 1,2-Dibromo-4-chloro-5-fluorobenzene - 1-Bromo-2,4-dichloro-5-fluorobenzene - 2-Bromo-4-chloro-5-fluorobenzonitrile |

| Significance | Allows for controlled replacement of the amino group to introduce further diversity. |

Role in the Development of Advanced Materials

Polyhalogenated aromatic compounds are of significant interest in materials science. The presence of multiple halogen atoms can profoundly influence a molecule's physical and chemical properties, including its electronic structure, crystal packing, and intermolecular interactions. nih.gov Halogenated anilines and their derivatives are explored as precursors for various advanced materials. rsc.org

While specific applications of this compound in materials are not extensively documented, its structure is representative of building blocks used to create:

Flame Retardants: Highly halogenated organic compounds are often used as flame retardants.

Organic Electronics: The electronic properties imparted by the fluorine, chlorine, and bromine atoms can be tuned for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Liquid Crystals: The rigid, well-defined shape of such molecules can favor the formation of liquid crystalline phases.

Corrosion Inhibitors: Halogenated aniline derivatives have been shown to form protective films on metal surfaces, preventing corrosion. researchgate.net

The ability to use this compound as a scaffold for further synthesis, such as polymerization or incorporation into larger supramolecular assemblies, makes it a candidate for the rational design of new materials with tailored properties.

Precursor for Specialty Polymers and Functional Coatings

Currently, there is a lack of specific research or publicly available data detailing the direct use of this compound as a monomer or precursor for the synthesis of specialty polymers or functional coatings. While halogenated anilines, in general, can be utilized in the formation of various polymers, specific examples and detailed synthetic routes involving this compound in this context are not documented in available scientific literature and patent databases.

Integration into Liquid Crystals or Electronic Materials

There is no specific information available in the current scientific literature or patents that describes the integration of this compound into liquid crystals or electronic materials. The unique properties of fluorinated compounds sometimes lend themselves to applications in these areas; however, the direct application of this specific aniline derivative has not been reported.

Strategic Intermediate in Agrochemical Research (Focus on Synthetic Route)

While halogenated anilines are a known class of intermediates in the synthesis of agrochemicals, specific synthetic routes in agrochemical research that utilize this compound as a strategic intermediate are not detailed in the available literature. hoffmanchemicals.cominnospk.com The development of novel pesticides and herbicides often involves the incorporation of halogenated phenyl rings, but a direct documented pathway starting from this compound for a commercial or investigational agrochemical product is not publicly accessible.

Precursor in Pharmaceutical Intermediates (Focus on Synthetic Route)

The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of pharmaceutical compounds. hoffmanchemicals.comevitachem.com Its structural features are crucial for building the core of complex, biologically active molecules. The synthesis of this intermediate itself typically involves a multi-step process, often starting from more readily available precursors and introducing the halogen substituents through controlled reactions. One common method is the reduction of 2-bromo-5-chloro-3-fluoronitrobenzene using reducing agents like tin(II) chloride or iron powder. evitachem.com

A significant example of its use is as a precursor for the antitumor drug Phortress. evitachem.comgoogle.com Phortress is a benzothiazole derivative that targets cancer cells by inducing metabolic pathways that lead to DNA damage and apoptosis in susceptible cells. evitachem.comgoogle.com The synthesis of Phortress relies on the specific arrangement of the halogen atoms on the aniline ring provided by the this compound starting material.

Construction of Chiral Drug Precursors

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, as different enantiomers can have vastly different biological activities. nih.gov While this compound is an achiral molecule, it can be a crucial starting material for the synthesis of chiral drug precursors. For instance, a related compound, 2-Bromo-5-chloroaniline (B1280272), can be coupled with a chiral acyl chloride to produce a chiral amide, which then undergoes further reactions to form chiral 3-aryl-3-benzyloxindoles with potential antitumor activity. chemicalbook.com Although a specific, detailed synthetic route starting from this compound for the construction of a chiral drug precursor is not explicitly outlined in the available search results, its role as a foundational block in the synthesis of complex pharmaceuticals suggests its potential in such asymmetric syntheses.

Synthesis of Specific Pharmacophore Fragments